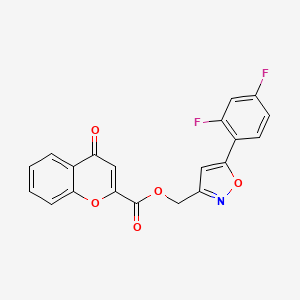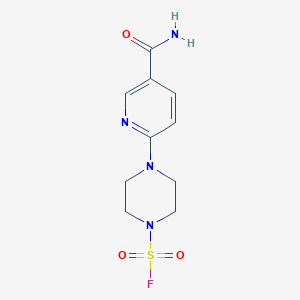![molecular formula C54H36O4 B2828293 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde)) CAS No. 1624970-54-2](/img/structure/B2828293.png)
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbaldehyde))” is a complex organic molecule. It has a molecular weight of 696.89 and its molecular formula is C50H40N4 . It is stored at 2-8℃ in a dark place under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings connected by ethene linkages . The exact structure can be found in the referenced link .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of 1.262±0.06 g/cm3 . The boiling point is predicted to be 631.6±55.0 °C .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Organic Frameworks
- This compound is used in creating porous hydrogen-bonded organic frameworks (HOFs) with triaxially-woven chicken wire structures. These HOFs display thermal stability up to 220 °C and have a Brunauer-Emmett-Teller (BET) surface area of 555 m²/g. They also exhibit mechanochromic behavior, altering fluorescence color and quantum efficiency under mechanical stress, providing insights into functional porous organic materials (Suzuki, Tohnai, & Hisaki, 2020).
Covalent Organic Frameworks
- This compound has been used in the development of covalent organic frameworks (COFs) like COF-500, where it acts as a linker in the formation of mechanically interlocked 3D woven structures. These structures demonstrate dynamic properties, such as reversible opening and closing upon exposure to specific solvents (Liu et al., 2018).
Luminescent Metal-Organic Frameworks
- Research has utilized this compound in creating luminescent metal-organic frameworks (MOFs) for applications like sensing volatile organic compounds and metal ions. These MOFs exhibit selective gas uptake and fluorescence properties useful in environmental monitoring and chemical sensing (Guan et al., 2020).
Fluorescence Sensing Applications
- The compound is employed in synthesizing luminescent derivatives for detecting metals and nitro aromatic compounds. Its structural properties enable strong fluorescence responses, making it suitable for applications in fluorescence detection (Hou et al., 2019).
Electrochemical Applications
- It has been incorporated into the synthesis of various derivatives for electrochemical studies. These compounds are investigated for their cyclic voltammetry properties, contributing to the understanding of electrochemical behaviors in organic compounds (Schreivogel et al., 2006).
Aggregation-Induced Emission
- The compound is key in forming MOFs that exhibit aggregation-induced emission (AIE), useful in the development of advanced luminescent materials. These AIE-active MOFs are studied for their potential in diverse applications, such as in sensing and display technologies (Guo et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds are often used in the field of materials science and electronics due to their good conductivity and strong redox properties .
Mode of Action
It can be inferred that the compound’s interaction with its targets could involve electron transfer processes, given its redox properties .
Biochemical Pathways
In the context of materials science and electronics, the compound could potentially influence pathways related to electron transfer and conductivity .
Result of Action
In the field of materials science and electronics, the compound could potentially contribute to improved conductivity and redox activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s redox properties and conductivity .
Propiedades
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-formylphenyl)phenyl]ethenyl]phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36O4/c55-33-37-1-9-41(10-2-37)45-17-25-49(26-18-45)53(50-27-19-46(20-28-50)42-11-3-38(34-56)4-12-42)54(51-29-21-47(22-30-51)43-13-5-39(35-57)6-14-43)52-31-23-48(24-32-52)44-15-7-40(36-58)8-16-44/h1-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQQPAIGLRPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C8=CC=C(C=C8)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)
![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)
![1-[2-(Trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)
![N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2828219.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2828220.png)
![7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2828223.png)
![3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828224.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828227.png)
![1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2828228.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2828233.png)
